4-[(4-Methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-ol
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Overview
Description
4-[(4-Methylphenyl)amino]-6-(morpholin-4-yl)-1H-1,3,5-triazin-2-one is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of a triazine ring substituted with a 4-methylphenylamino group and a morpholin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1H-1,3,5-triazin-2-one typically involves the reaction of 4-methylphenylamine with cyanuric chloride, followed by the introduction of the morpholin-4-yl group. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile. The reaction is usually carried out at low temperatures to control the reactivity of cyanuric chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of 4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1H-1,3,5-triazin-2-one with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The triazine ring is susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: 4-[(4-formylphenyl)amino]-6-(morpholin-4-yl)-1H-1,3,5-triazin-2-one.
Reduction: Dihydro or tetrahydro derivatives of the original compound.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1H-1,3,5-triazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The triazine ring and its substituents play a crucial role in determining the binding affinity and specificity of the compound.
Comparison with Similar Compounds
- 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one.
- 4-(morpholin-4-yl)-3-nitro-1-phenyl-1H-quinolin-2-one.
Comparison: 4-[(4-Methylphenyl)amino]-6-(morpholin-4-yl)-1H-1,3,5-triazin-2-one is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and therapeutic potentials, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H17N5O2 |
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Molecular Weight |
287.32 g/mol |
IUPAC Name |
6-(4-methylanilino)-4-morpholin-4-yl-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C14H17N5O2/c1-10-2-4-11(5-3-10)15-12-16-13(18-14(20)17-12)19-6-8-21-9-7-19/h2-5H,6-9H2,1H3,(H2,15,16,17,18,20) |
InChI Key |
NOEYWFRAIBWIJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=O)N2)N3CCOCC3 |
Origin of Product |
United States |
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